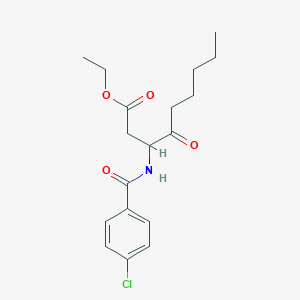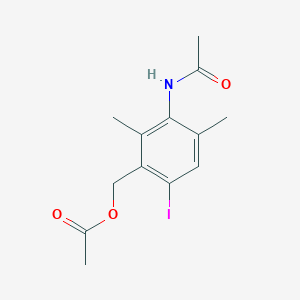
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate
描述
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate is a complex organic compound with a unique structure that includes an acetylamino group, an iodine atom, and two methyl groups attached to a benzyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester typically involves multiple steps, starting with the preparation of the benzyl ester precursor. The key steps include:
Formation of the Benzyl Ester: This involves the esterification of acetic acid with a suitable benzyl alcohol derivative.
Introduction of the Acetylamino Group: This step involves the acetylation of the amino group on the benzyl ester.
Methylation: The addition of methyl groups is typically achieved through alkylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acetic acid 3-acetylamino-6-bromo-2,4-dimethyl-benzyl ester: Similar structure but with a bromine atom instead of iodine.
Acetic acid 3-acetylamino-6-chloro-2,4-dimethyl-benzyl ester: Similar structure but with a chlorine atom instead of iodine.
Acetic acid 3-acetylamino-6-fluoro-2,4-dimethyl-benzyl ester: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in acetic acid 3-acetylamino-6-iodo-2,4-dimethyl-benzyl ester imparts unique reactivity and properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with other molecules.
属性
分子式 |
C13H16INO3 |
|---|---|
分子量 |
361.17 g/mol |
IUPAC 名称 |
(3-acetamido-6-iodo-2,4-dimethylphenyl)methyl acetate |
InChI |
InChI=1S/C13H16INO3/c1-7-5-12(14)11(6-18-10(4)17)8(2)13(7)15-9(3)16/h5H,6H2,1-4H3,(H,15,16) |
InChI 键 |
SJSJKHNBAZEEDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)COC(=O)C)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

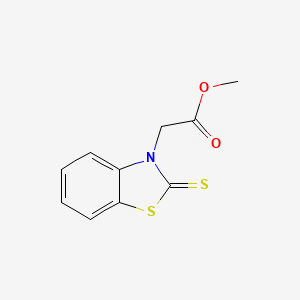
![Methyl 4-chloro-2-{[3-(ethyloxy)-3-oxopropanoyl]amino}-5-iodobenzoate](/img/structure/B8602536.png)
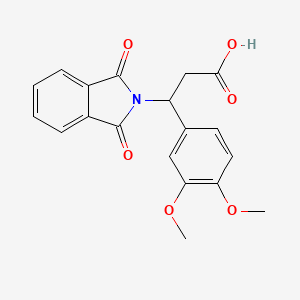
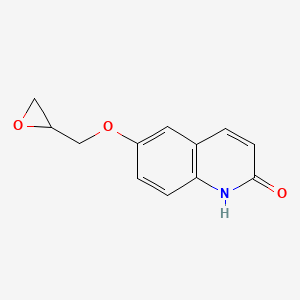
![4,6-dichloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B8602564.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile](/img/structure/B8602571.png)
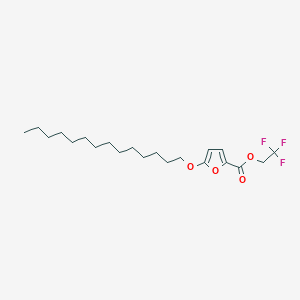
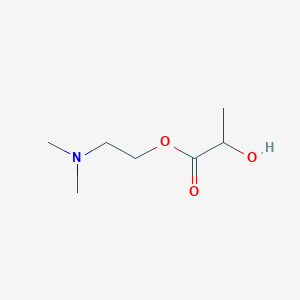
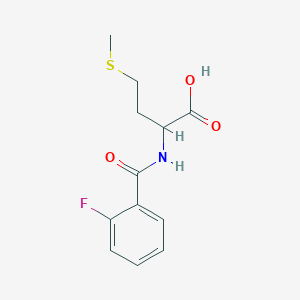
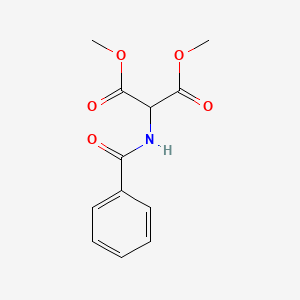
![4-(Methylthio)-7-vinylthieno[3,2-d]pyrimidine](/img/structure/B8602615.png)
![1-[1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B8602620.png)
